

Spectroscopic Profile of 1H-Inden-1-one: A Technical Guide

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Compound of Interest

Compound Name: **1H-inden-1-one**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1H-inden-1-one** (also known as 1-indanone), a key bicyclic ketone used as an intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The structural elucidation of **1H-inden-1-one** (C_9H_8O , Molecular Weight: 132.16 g/mol) is reliably achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's architecture, from its carbon-hydrogen framework to its functional groups and overall mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of **1H-inden-1-one**.

The 1H NMR spectrum of **1H-inden-1-one** exhibits distinct signals for its aromatic and aliphatic protons. The aromatic protons appear in the downfield region, characteristic of protons

attached to a benzene ring, while the two methylene groups of the five-membered ring are observed as triplets in the upfield region.

Protons	Chemical Shift (δ) (ppm)	Multiplicity	Integration
Aromatic-H	7.20 - 7.80	Multiplet	4H
-CH ₂ - (adjacent to C=O)	~ 3.10	Triplet	2H
-CH ₂ - (benzylic)	~ 2.70	Triplet	2H

The ¹³C NMR spectrum provides information on the nine unique carbon atoms in **1H-inden-1-one**. The carbonyl carbon of the ketone functional group is significantly deshielded and appears at a characteristically high chemical shift.

Carbon	Chemical Shift (δ) (ppm)
C=O	~ 207
Quaternary Aromatic C	~ 154, 135
Aromatic C-H	~ 124, 127, 128, 135
-CH ₂ - (adjacent to C=O)	~ 36
-CH ₂ - (benzylic)	~ 26

Infrared (IR) Spectroscopy

The IR spectrum of **1H-inden-1-one** is characterized by a strong absorption band for the carbonyl group, a key feature for identifying the ketone functionality.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~ 3050	C-H Stretch	Aromatic
~ 2950	C-H Stretch	Aliphatic (-CH ₂ -)
~ 1715	C=O Stretch	Ketone
1600 - 1450	C=C Stretch	Aromatic Ring

Mass Spectrometry (MS)

Mass spectrometry of **1H-inden-1-one** reveals a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern.

m/z	Ion	Proposed Structure
132	[M] ⁺	Molecular Ion (C ₉ H ₈ O) ⁺
104	[M - CO] ⁺	Base Peak, loss of carbon monoxide
78	[C ₆ H ₆] ⁺	Benzene cation
77	[C ₆ H ₅] ⁺	Phenyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **1H-inden-1-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1H-inden-1-one** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, the data is typically acquired over a spectral width of 0-10 ppm. For ¹³C NMR, a proton-decoupled spectrum is obtained over a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy

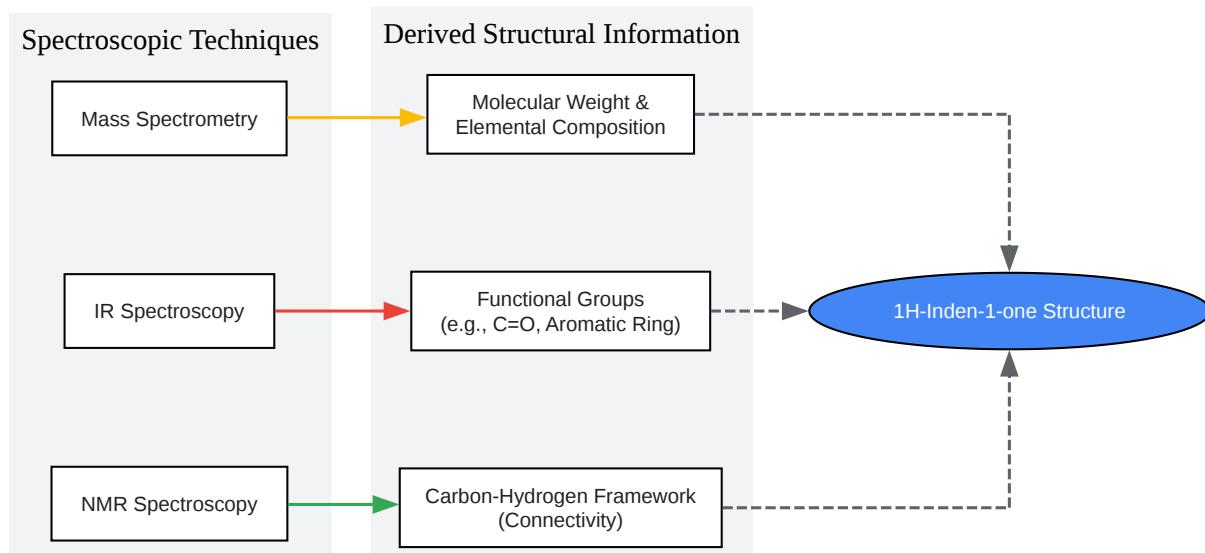
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of solid **1H-inden-1-one** is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl), and allowing the solvent to evaporate. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum is typically acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of how the different spectroscopic techniques contribute to the structural elucidation of **1H-inden-1-one**.

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